molecular formula C8H10N2O2 B2934554 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1554586-33-2

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2934554
CAS No.: 1554586-33-2
M. Wt: 166.18
InChI Key: ZCJUVCAKKRIODG-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring

Mechanism of Action

Target of Action

The primary targets of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined. As research progresses, it is expected that the compound’s influence on various biochemical pathways will be elucidated .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will provide insights into the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are still being studied. Preliminary research suggests that the compound may have potential therapeutic applications, but further studies are needed to confirm these findings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux or at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine oxides, while reduction can produce reduced pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJUVCAKKRIODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=NN2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554586-33-2
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid
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